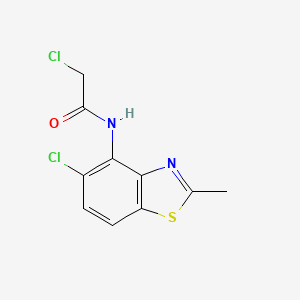

![molecular formula C9H12BrN3O2 B2415720 Ethyl 3-bromo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-6-carboxylate CAS No. 1273567-46-6](/img/structure/B2415720.png)

Ethyl 3-bromo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-6-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

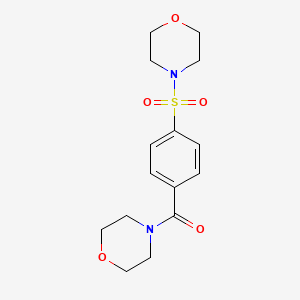

The compound “Ethyl 3-bromo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-6-carboxylate” is a pyrazolo[1,5-a]pyrimidine derivative. Pyrazolo[1,5-a]pyrimidines are a class of compounds containing a pyrazolopyrimidine moiety, which consists of a pyrazole ring fused to a pyrimidine ring .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyrazolo[1,5-a]pyrimidine core, with an ethyl carboxylate group attached at the 6-position and a bromine atom at the 3-position .Chemical Reactions Analysis

The chemical reactions of this compound would likely be influenced by the presence of the bromine atom, which could potentially be replaced via nucleophilic substitution reactions . The carboxylate group could also undergo reactions typical of esters .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the bromine atom would likely make the compound relatively heavy and potentially more reactive. The ethyl carboxylate group could confer some degree of polarity to the molecule .Scientific Research Applications

Synthesis of Thiazolopyrimidines and Related Compounds

Ethyl 3-bromo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-6-carboxylate is used in the synthesis of various thiazolopyrimidine derivatives. These compounds are synthesized through a series of reactions, such as reaction with bromomalononitrile and chloroacetyl chloride, leading to diverse derivatives with potential biological activities (Sherif, Youssef, Mobarak, & Abdel-fattah, 1993).

Creation of New Heterocycles

This chemical is instrumental in forming new pyrimidine, pyrimido[4,5-d]pyridazine, pyrrolo[1,2-c]pyrimidone, and thiazolo[3,4-c]pyrimidone derivatives. It demonstrates the versatility of this compound in creating a wide range of novel compounds (Kheder, Mabkhot, & Farag, 2009).

Development of Pyrazolo[1,5-a]pyrimidine Derivatives

The chemical serves as a starting material in the synthesis of pyrazolo[1,5-a]pyrimidine derivatives, which are used in further chemical transformations. This highlights its role as a precursor in developing more complex pyrimidine derivatives (Elnagdi, Sallam, & Ilias, 1975).

Role in Synthesizing Fluorescent Molecules

The compound is used to synthesize novel fluorescent molecules like trifluoromethylated pyrazolo[1,5-a]pyrimidines. These molecules have potential applications in bioimaging and diagnostics due to their strong fluorescence intensity, which is superior to their methyl analogues (Wu, Chen, Li, Zou, Hu, & Yang, 2006).

Contribution to Medicinal Chemistry

This compound is also used in the synthesis of pyrazolo[1,5-a]pyrido[3,4-e]pyrimidine derivatives, which are investigated as potential benzodiazepine receptor ligands. This underlines its importance in the field of medicinal chemistry and drug development (Bruni, Selleri, Costanzo, Guerrini, & Casilli, 1994).

Future Directions

Properties

IUPAC Name |

ethyl 3-bromo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-6-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BrN3O2/c1-2-15-9(14)6-3-11-8-7(10)4-12-13(8)5-6/h4,6,11H,2-3,5H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFTZNJCZQARODP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CNC2=C(C=NN2C1)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BrN3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide](/img/structure/B2415643.png)

![N-[(1-Cyclopropylsulfonylpiperidin-4-yl)methyl]-1,3-benzoxazol-2-amine](/img/structure/B2415650.png)

![(3Z)-3-{[(2,3-dimethylphenyl)amino]methylidene}-1-(4-fluorobenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2415653.png)

![Tert-butyl spiro[3,4-dihydro-2H-pyrrolo[1,2-a]pyrazine-1,1'-cyclobutane]-6-carboxylate](/img/structure/B2415654.png)

![2,2-Difluoro-5-(4-fluorophenyl)sulfonyl-5-azaspiro[2.3]hexane](/img/structure/B2415656.png)

![N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(thiophen-2-yl)acetamide](/img/structure/B2415659.png)